Rolapitant (1S,2R,3S)-Isomer Rolapitant (1S,2R,3S)-Isomer
Brand Name: Vulcanchem
CAS No.:
VCID: VC18012587
InChI: InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m0/s1
SMILES:
Molecular Formula: C25H26F6N2O2
Molecular Weight: 500.5 g/mol

Rolapitant (1S,2R,3S)-Isomer

CAS No.:

Cat. No.: VC18012587

Molecular Formula: C25H26F6N2O2

Molecular Weight: 500.5 g/mol

* For research use only. Not for human or veterinary use.

Rolapitant (1S,2R,3S)-Isomer -

Specification

Molecular Formula C25H26F6N2O2
Molecular Weight 500.5 g/mol
IUPAC Name (5S,8R)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one
Standard InChI InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m0/s1
Standard InChI Key FIVSJYGQAIEMOC-FNVCAUGXSA-N
Isomeric SMILES C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4
Canonical SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Introduction

Chemical Identity and Stereochemical Configuration

Structural Characteristics

Rolapitant (1S,2R,3S)-Isomer, with the chemical name (5S,8S)-8-[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one, belongs to the class of spirocyclic compounds. Its molecular formula is C25H26F6N2O2\text{C}_{25}\text{H}_{26}\text{F}_6\text{N}_2\text{O}_2, and it has a molecular weight of 500.49 g/mol . The compound’s stereochemistry is defined by the absolute configurations at the 1S, 2R, and 3S positions, which are critical for its interaction with the NK1 receptor .

Isomer-Specific Properties

Among the eight possible stereoisomers of rolapitant, the (1S,2R,3S)-configuration demonstrates superior binding affinity to the NK1 receptor compared to its counterparts. For instance, the (1R,2R,3R)-Isomer (CAS 1214741-26-0) and (1R,2R,3S)-Isomer (CAS 1214741-25-9) exhibit reduced potency in preclinical models . This stereochemical specificity underscores the importance of chiral centers in optimizing therapeutic activity.

Table 1: Comparative Properties of Rolapitant Stereoisomers

Isomer ConfigurationCAS NumberMolecular WeightNK1 Receptor Affinity (nM)
(1S,2R,3S)-Isomer1214741-28-2500.490.66
(1R,2R,3R)-Isomer1214741-26-0500.4912.4
(1R,2S,3R)-Isomer552292-73-6500.498.9

Synthesis and Analytical Characterization

Synthetic Pathways

Pharmacological Profile

Mechanism of Action

Rolapitant (1S,2R,3S)-Isomer acts as a competitive antagonist of the NK1 receptor, which binds substance P in the central nervous system and gastrointestinal tract . By blocking this interaction, it inhibits the emetic reflex triggered by chemotherapy agents such as cisplatin. The compound’s high selectivity (>1000>1000-fold over NK2 and NK3 receptors) minimizes off-target effects .

Pharmacokinetics

  • Absorption: Peak plasma concentrations (CmaxC_{\text{max}}) are achieved within 4 hours post-administration .

  • Distribution: With a volume of distribution of 460 L, the isomer exhibits extensive tissue penetration, including crossing the blood-brain barrier .

  • Metabolism: Hepatic CYP3A4 mediates oxidation to the active metabolite M19, which retains 50% of the parent compound’s NK1 affinity .

  • Elimination: The isomer’s elimination half-life (t1/2t_{1/2}) exceeds 180 hours, enabling single-dose efficacy over multiple chemotherapy cycles .

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